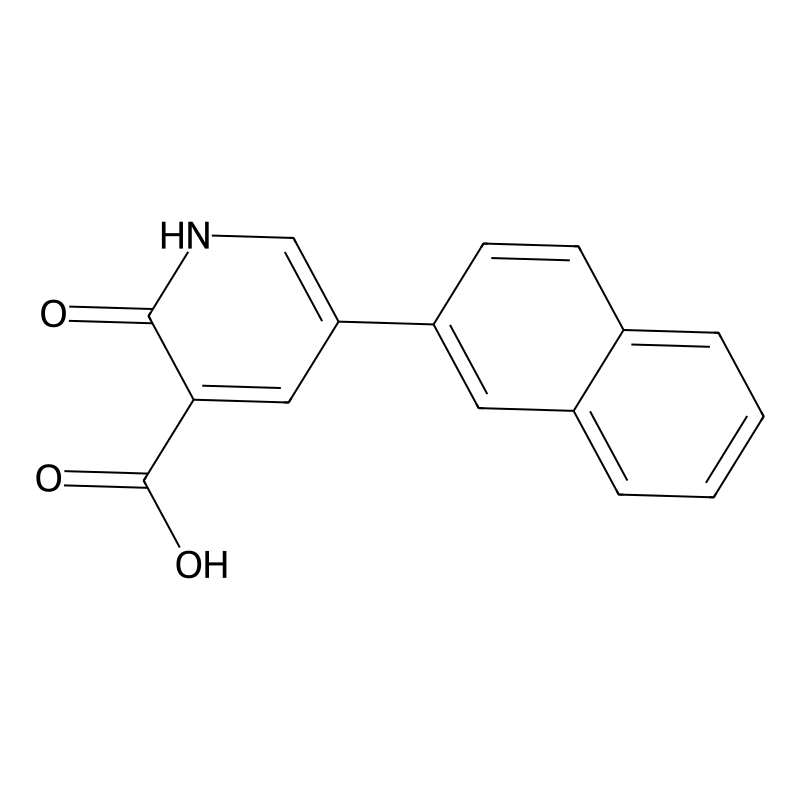

2-Hydroxy-5-(naphthalen-2-YL)nicotinic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Analogue of Nicotinic Acid and Potential Enzyme Inhibitor:

2-H5-NNA shares structural similarities with nicotinic acid, a well-known vitamin (B3). Nicotinic acid serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical molecule involved in various cellular processes []. 2-H5-NNA could potentially act as an analogue of nicotinic acid, potentially influencing enzymes that utilize NAD+. Further research would be needed to determine if 2-H5-NNA inhibits or activates specific enzymes.

Ligand for Targeting Naphthalene Receptor Proteins:

The naphthalene moiety (naphthalen-2-yl) present in 2-H5-NNA might allow it to interact with receptor proteins responsive to naphthalene. These receptors are involved in various biological processes, and naphthalene-based ligands have been explored for their potential roles in modulating these processes []. Studies could investigate if 2-H5-NNA binds to specific naphthalene receptors, potentially leading to the development of new therapeutic agents.

Scaffold for Medicinal Chemistry Exploration:

The unique structure of 2-H5-NNA could serve as a valuable scaffold for medicinal chemistry research. By strategically modifying the molecule's functional groups, scientists could create new derivatives with potentially enhanced biological activities. This approach has been successfully employed in drug discovery for various diseases [].

2-Hydroxy-5-(naphthalen-2-yl)nicotinic acid is a derivative of nicotinic acid, characterized by its molecular formula and a molecular weight of 265.26 g/mol. This compound features a hydroxyl group and a naphthalene ring attached to the nicotinic acid structure, contributing to its unique chemical properties and potential biological activities. The presence of the naphthalene moiety enhances its lipophilicity, potentially influencing its interaction with biological targets.

- Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acid derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The nitro group in related compounds can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

- Substitution: The aromatic ring may participate in electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed- From Oxidation: Formation of 2-keto-5-(naphthalen-2-yl)nicotinic acid.

- From Reduction: Formation of 2-amino-5-(naphthalen-2-yl)nicotinic acid.

- From Substitution: Formation of halogenated or nitrated derivatives.

Research indicates that 2-Hydroxy-5-(naphthalen-2-yl)nicotinic acid exhibits potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. It is believed to interact with specific enzymes and receptors, modulating their activities. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, it may induce apoptosis in cancer cells through receptor interactions .

The synthesis of 2-Hydroxy-5-(naphthalen-2-yl)nicotinic acid typically involves the following steps:

- Starting Materials: The synthesis begins with 2-hydroxy-5-nitrobenzoic acid and naphthalene-2-boronic acid.

- Reaction Conditions: The reaction is conducted under Suzuki coupling conditions with a palladium catalyst and a base like potassium carbonate in dimethylformamide as the solvent. The mixture is heated at approximately 100°C for several hours until completion.

- Purification: The product is purified through recrystallization or column chromatography to achieve high purity.

Industrial Production

Industrial production mirrors laboratory synthesis but is optimized for scale, utilizing industrial-grade reagents and purification methods such as large-scale crystallization.

The compound has diverse applications across various fields:

- Chemistry: Serves as a building block for synthesizing more complex organic molecules.

- Biology: Investigated as a biochemical probe for studying enzyme activities and metabolic pathways.

- Medicine: Explored for therapeutic properties, particularly in anti-inflammatory and anticancer treatments.

- Industry: Used in developing new materials like polymers and coatings due to its unique chemical properties.

Studies on the interaction of 2-Hydroxy-5-(naphthalen-2-yl)nicotinic acid with biological targets have shown that it can bind to specific enzymes and receptors. This binding modulates their activity, which is crucial for understanding its potential therapeutic effects. For example, its anti-inflammatory properties may arise from inhibiting specific pathways involved in inflammation .

Several compounds share structural similarities with 2-Hydroxy-5-(naphthalen-2-yl)nicotinic acid:

| Compound Name | Structural Features |

|---|---|

| 2-Hydroxy-3-(naphthalen-2-yl)nicotinic acid | Hydroxyl group at position 3 |

| 2-Hydroxy-4-(naphthalen-2-yl)nicotinic acid | Hydroxyl group at position 4 |

| 2-Hydroxy-6-(naphthalen-2-yl)nicotinic acid | Hydroxyl group at position 6 |

Uniqueness

The uniqueness of 2-Hydroxy-5-(naphthalen-2-y)nicotinic acid lies in its specific substitution pattern on the nicotinic acid ring. This distinct structure allows it to interact differently with molecular targets compared to its analogs, leading to potentially different therapeutic and industrial applications . Its combination of a hydroxyl group and a naphthalene ring provides versatile properties that are not found in other similar compounds.